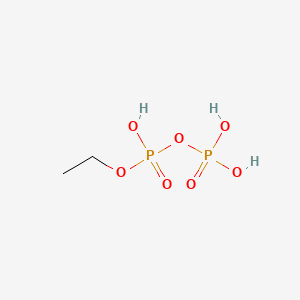
1-Hydroxy-1-thio-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-Thio-Glycerol can be synthesized through various methods. One common approach involves the thioglycosylation of 1-hydroxy sugars in the presence of a Brønsted acid-surfactant combined catalyst (BASC). This method provides the thioglycoside products in moderate to good yields . Microwave irradiation can be used to improve yields and shorten reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of BASC and microwave irradiation offers a convenient and efficient approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1-Thio-Glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The hydroxyl and thiol groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced forms.
Substitution Products: Various derivatives depending on the substituents used.
Scientific Research Applications
1-Hydroxy-1-Thio-Glycerol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-Thio-Glycerol involves its interaction with specific molecular targets and pathways. One known target is prolyl endopeptidase , an enzyme involved in the breakdown of proline-containing peptides . The compound’s effects are mediated through its ability to modulate the activity of this enzyme, which can have various downstream effects on biological processes.
Comparison with Similar Compounds
Glycerol: A simple polyol with three hydroxyl groups, widely used in various applications.
Thioglycerol: Similar to 1-Hydroxy-1-Thio-Glycerol but lacks the hydroxyl group at the 1-position.
Monothioglycerol: Contains a thiol group but differs in its overall structure and properties.
Properties
Molecular Formula |
C3H8O3S |
|---|---|
Molecular Weight |
124.16 g/mol |
IUPAC Name |
(2R)-3-hydroxysulfanylpropane-1,2-diol |
InChI |
InChI=1S/C3H8O3S/c4-1-3(5)2-7-6/h3-6H,1-2H2/t3-/m1/s1 |
InChI Key |
DLQCXFUWHQZWJQ-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CSO)O)O |
Canonical SMILES |
C(C(CSO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride](/img/structure/B10760792.png)
![Cyclohexyl-{4-[5-(3,4-dichlorophenyl)-2-piperidin-4-YL-3-propyl-3H-imidazol-4-YL]-pyrimidin-2-YL}amine](/img/structure/B10760795.png)


![2-[(8S,11S)-11-{(1R)-1-Hydroxy-2-[isopentyl(phenylsulfonyl)amino]ethyl}-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-8-YL]acetamide](/img/structure/B10760809.png)
![[1-(1-Benzyl-3-hydroxy-2-oxo-propylcarbamoyl)-2-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B10760814.png)





![(2E)-N-Allyl-4-{[3-(4-bromophenyl)-5-fluoro-1-methyl-1H-indazol-6-YL]oxy}-N-methyl-2-buten-1-amine](/img/structure/B10760853.png)
